2-(4-Hydroxy-3-propan-2-yloxyphenoxy)propane-1,3-diol
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Overview
Description
2-(4-Hydroxy-3-propan-2-yloxyphenoxy)propane-1,3-diol is an organic compound with the molecular formula C13H20O5. This compound is characterized by the presence of a hydroxy group, a propan-2-yloxy group, and a phenoxy group attached to a propane-1,3-diol backbone. It is a member of the methoxybenzenes family and is known for its diverse applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-3-propan-2-yloxyphenoxy)propane-1,3-diol typically involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin in the presence of a base such as potassium hydroxide (KOH). This reaction results in the formation of an intermediate epoxide, which is subsequently hydrolyzed using sulfuric acid (H2SO4) to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxy-3-propan-2-yloxyphenoxy)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Hydroxy-3-propan-2-yloxyphenoxy)propane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxy-3-propan-2-yloxyphenoxy)propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Pentaerythritol: An organic compound with the formula C(CH2OH)4, used in the production of explosives, plastics, and paints.
Famciclovir Related Compound A: A compound with antiviral properties, used as a reference standard in pharmaceutical research.
Uniqueness
2-(4-Hydroxy-3-propan-2-yloxyphenoxy)propane-1,3-diol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its diverse applications in different scientific fields make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C12H18O5 |
---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-(4-hydroxy-3-propan-2-yloxyphenoxy)propane-1,3-diol |
InChI |
InChI=1S/C12H18O5/c1-8(2)16-12-5-9(3-4-11(12)15)17-10(6-13)7-14/h3-5,8,10,13-15H,6-7H2,1-2H3 |
InChI Key |
WWMXIYFTKNDMRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OC(CO)CO)O |
Origin of Product |
United States |
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